Ethyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a piperazine carboxylate moiety via a thioacetyl linker. The structure includes:
- Thioacetyl group (-S-CO-): Enhances lipophilicity and metabolic stability compared to oxygen analogs.
- Piperazine carboxylate: Improves solubility and bioavailability, common in drug design for CNS targets.
Properties
IUPAC Name |
ethyl 4-[2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-2-29-20(28)25-12-10-24(11-13-25)18(27)14-30-19-22-21-17-9-8-16(23-26(17)19)15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSBQMHGDZOFNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are neuroprotective and anti-neuroinflammatory agents . These targets play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells. A molecular docking study showed that the lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins.
Biochemical Pathways
The compound affects the ER stress , apoptosis , and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory properties, making the compound potentially useful for the treatment of neurodegenerative diseases.
Pharmacokinetics
Similar compounds with the triazole-pyrimidine hybrid structure have been studied for theirADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target site of action.
Result of Action
The result of the compound’s action is the significant anti-neuroinflammatory properties and promising neuroprotective activity . This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, and reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3.
Biological Activity
Ethyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperazine ring, a triazole moiety, and a phenyl group. Its structural complexity suggests multiple sites for interaction with biological targets.
Research indicates that compounds containing the triazolo and pyridazine scaffolds exhibit diverse biological activities. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation .
- Anticancer Activity : The compound has demonstrated the ability to induce apoptosis in cancer cells through the upregulation of pro-apoptotic genes (e.g., P53, Bax) and downregulation of anti-apoptotic factors (e.g., Bcl2) .
Anticancer Efficacy
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 11i | MDA-MB-231 | 5.0 | Induces apoptosis through caspase activation |
| This compound | H157 | TBD | TBD |
Enzyme Inhibition Studies
The compound's inhibitory effects on various enzymes have been evaluated:
| Enzyme | Inhibition (%) | Reference |
|---|---|---|
| Acetylcholinesterase | 75% at 10 µM | |
| Butyrylcholinesterase | 68% at 10 µM | |
| Alkaline Phosphatase | Significant inhibition observed |
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of ethyl derivatives on breast cancer cell lines. The results showed that several derivatives exhibited superior cytotoxicity compared to standard chemotherapeutics like Erlotinib .
- Antiviral Activity : Compounds from the same chemical family were tested against HIV strains in MT-4 cells using an MTT assay. Notably, they demonstrated significant antiviral activity with IC50 values lower than those of conventional treatments .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ in heterocyclic cores, substituents, and linker groups, influencing physicochemical and pharmacological properties. Below is a detailed comparison:
Core Heterocycle Variations
Key Observations :
- Triazolopyridazine vs.
- Thiazolo-triazole Hybrids : ’s compound introduces sulfur in the thiazole ring, which may enhance metabolic resistance but reduce solubility .
Substituent Effects
Aryl Groups :
- Hydrazone (): Forms hydrogen bonds but is prone to hydrolysis, limiting stability .
Pharmacological Activity
- Cytotoxicity : Compound 24 () demonstrates moderate cytotoxicity against Hep cell lines, suggesting the triazolopyridazine scaffold’s role in bioactivity .
- AChE Inhibition : Thiazolylhydrazone derivatives () with piperazine groups show acetylcholinesterase (AChE) inhibition, though the target compound’s activity remains unstudied .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with coupling the triazolo[4,3-b]pyridazine core to the piperazine-acetylthio moiety. Key steps include:
- Thioether formation : Reacting 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-thiol with chloroacetylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .
- Esterification : Introducing the ethyl carboxylate group via nucleophilic substitution.
- Optimization : Control reaction temperature (50–60°C), use anhydrous solvents, and employ catalysts like EDCI/HOBt for amide bond formation .
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) and recrystallization improve purity .
Q. How can structural characterization be reliably performed for this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm piperazine and triazolo-pyridazine connectivity (e.g., δ ~7.8 ppm for pyridazine protons; δ ~4.2 ppm for piperazine CH₂) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 471.12) and fragmentation patterns .
- IR spectroscopy : Validate functional groups (e.g., C=O at ~1700 cm⁻¹, C-S at ~650 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer : Prioritize assays aligned with the triazolo-pyridazine scaffold’s known activities:
- Kinase inhibition : Use ADP-Glo™ assays for ATP-competitive enzymes (e.g., BRD4) .
- Anticancer screening : MTT assays on leukemia (K562) or solid tumor (HeLa) cell lines, with IC₅₀ calculations .
- Cytotoxicity controls : Compare to reference compounds (e.g., doxorubicin) and validate with triplicate replicates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Core modifications : Substitute the phenyl group on the pyridazine ring with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate binding affinity .
- Piperazine substitution : Replace the ethyl carboxylate with tert-butyl or acetyl groups to alter solubility and steric effects .
- Biological evaluation : Test analogs against panels of related targets (e.g., BET family bromodomains vs. kinase panels) to assess selectivity .
Q. How should contradictory data in biological activity between analogs be resolved?
- Methodological Answer :
- Data normalization : Account for variations in cell viability assays by standardizing protocols (e.g., incubation time, serum concentration) .
- Target engagement assays : Use SPR or ITC to measure direct binding affinities and rule off-target effects .
- Computational modeling : Perform molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with BRD4’s acetyl-lysine pocket) .
Q. What computational methods validate the compound’s mechanism of action?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., with GROMACS) to assess stability of binding poses over 100 ns trajectories .
- Pharmacophore modeling : Map electrostatic/hydrophobic features to identify essential moieties (e.g., triazolo-pyridazine’s planar structure for π-π stacking) .
- ADMET prediction : Use SwissADME to optimize logP (<5) and rule out hepatotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
